molecular formula C8H14O B130301 3,5-Dimethyl-1-hexyn-3-ol CAS No. 107-54-0

3,5-Dimethyl-1-hexyn-3-ol

Cat. No.: B130301
CAS No.: 107-54-0
M. Wt: 126.2 g/mol
InChI Key: NECRQCBKTGZNMH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,5-Dimethyl-1-hexyn-3-ol is an organic compound It’s known to exhibit strong electrophilic properties , suggesting it may interact with nucleophilic entities in biological systems.

Mode of Action

It’s known to participate in various chemical reactions due to its electrophilic nature . It can react with acids to form salts and can undergo esterification, etherification, and ketonization . It can also be transformed into the corresponding alcohol through hydrogenation . These reactions suggest that the compound could interact with its targets in a similar manner, leading to changes in the targets’ structure or function.

Pharmacokinetics

Its physical properties such as its boiling point (150-151 °c) , density (0.859 g/mL at 25 °C) , and solubility (11.6g/L at 20℃) could influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by the pH of the environment . Additionally, it’s recommended to store the compound away from open flames, hot surfaces, and sources of ignition , suggesting that high temperatures could affect its stability.

Future Directions

Future research on 3,5-Dimethyl-1-hexyn-3-ol could explore new synthesis methods, potential applications, and its behavior in different chemical reactions .

Chemical Reactions Analysis

Comparison with Similar Compounds

3,5-Dimethyl-1-hexyn-3-ol can be compared with other similar compounds such as:

What sets this compound apart is its unique structure, which allows it to participate in a variety of chemical reactions and its wide range of applications in different fields .

Properties

IUPAC Name

3,5-dimethylhex-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-5-8(4,9)6-7(2)3/h1,7,9H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECRQCBKTGZNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041472
Record name 3,5-Dimethyl-1-hexyn-3-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Hexyn-3-ol, 3,5-dimethyl-
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CAS No.

107-54-0
Record name 3,5-Dimethyl-1-hexyn-3-ol
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Record name 3,5-Dimethyl-1-hexyn-3-ol
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Record name 3,5-Dimethyl-1-hexyn-3-ol
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Record name 1-Hexyn-3-ol, 3,5-dimethyl-
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Record name 3,5-Dimethyl-1-hexyn-3-ol
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Record name 3,5-dimethylhex-1-yn-3-ol
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Record name 3,5-DIMETHYL-1-HEXYN-3-OL
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Synthesis routes and methods I

Procedure details

A solution of 12.6 g of 3,5-dimethyl-1-hexyn-3-ol (Aldrich Chemical Co.)(o.1 mole) and 1.5 g of t-butyl peroctoate dissolved in 35 g of denatured ethanol was added dropwise over 3.1 hours to a stirred solution containing 21.2 g of sodium hypophosphite monohydrate (0.2 mole), 40 g of denatured ethanol and 20 g of deionized water. The temperature was maintained at 80° C. throughout the addition. After completion of the addition, heating at 79°-80° C. was continued for 4.8 hours longer. A fine white precipitate formed in the reaction mixture during the addition and post heating. The reaction mixture was cooled and the precipitate was filtered off using a sintered glass funnel. The precipitate was washed on the funnel several times with fresh ethanol, air dried on the funnel for 2 hours and finally was dried in a vacuum oven at 1 mm Hg and 60° C. for 24 hours. Dry weight of the precipitate was 21.8 g, a white solid. The filtrate was concentrated on a rotary evaporator and then dried in a vacuum oven at 1 mm Hg at 60° C. for 22 hours to leave 9.6 g of a brittle, puffy, white solid. The precipitate was analyzed by 13C and 31P NMR and was identified as nearly pure disodium 3,5-dimethylhexyl-3-ol-1,1-diphosphinate, the product resulting from 1,1-diaddition of hypophosphite to the acetylenic bond of 3,5-dimethyl-1-hexyn-3-ol. Phosphorous 31NMR analysis of the dried filtrate from the reaction showed that about half of it was unreacted hypophosphite and the remaining half was organophosphorous compounds, probably 1,2-diadduct of hypophosphite to the acetylenic compound. Neglecting organophosphorous compounds in the filtrate, the yield of the main product was 72.2%.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
solvent
Reaction Step Two
[Compound]
Name
disodium 3,5-dimethylhexyl-3-ol-1,1-diphosphinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

For example, any commercially available product may be used for the acetylene diol compound. The commercially available product includes, for example, “Olfin (trade name) E1010” and “Olfin (trade name) E1004” as well as “Surfynol (trade name) 440” and “Surfynol (trade name) 465” produced by Nissin Chemical Industry Co., Ltd.; and “Acetylenol (trade name) E40” and “Acetylenol (trade name) E100” produced by Kawaken Fine Chemicals Co., Ltd.
Name
acetylene diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
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Synthesis routes and methods III

Procedure details

A solution containing 2.00 g Food Black 2 (C.I. Food Black 2), 0.08 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 79.12 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
79.12 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution containing 2.50 g Kayacryl Rhodamine FB (Product Name, Nippon Kayaku, C.I. Acid Red 52), 0.06 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 78.64 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
78.64 g
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Ink I-1 containing inventive Dye 1 was prepared by dissolving 0.57 g dye, 1 g 1,5-pentanediol, 0.2 g 1,2-hexanediol, 0.6 g 2-pyrrolidinone, 0.04 g Tergitol 15-S-9 and 0.03 g Surfynol 465® (Air Products Co.) in enough water to give a total weight of 10 g. Ink I-2 was made in the same way except 0.52 g of inventive Dye 2 was used.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
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reactant
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Quantity
0.2 g
Type
reactant
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Quantity
0.6 g
Type
reactant
Reaction Step Four
Name
Tergitol
Quantity
0.04 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the atmospheric fate of 3,5-Dimethyl-1-hexyn-3-ol?

A1: this compound (DHO) readily reacts with hydroxyl radicals (OH) in the atmosphere. This reaction leads to the formation of various products including acetone, 3-butyne-2-one, 2-methyl-propanal, 4-methyl-2-pentanone (MIBK), ethanedial, 2-oxopropanal, and 2,3-butanedione. The yields of 3B2O and MIBK from this reaction were determined to be [8.4 ± 0.3% and 26 ± 2%, respectively] []. Further research suggests the formation of several other unidentified products, potentially elucidated through derivatization techniques and mass spectrometry coupled with mechanistic studies [].

Q2: What are the material compatibility and application of this compound?

A2: this compound is a key component in the formulation of specific materials. For instance, it is utilized in the development of a novel LED encapsulating material. This material, composed of a vinyl compound, a cyclohexyl methylsiloxane-carbonyl-platinum composite, this compound, a hydride, and phenyl vinyl methylsilane, exhibits desirable properties such as excellent transmissivity and refractive indexes across various wavelengths, high heat resistance, minimal optical performance degradation, good fluidity before curing, and ease of application in LED encapsulation [].

Q3: How does the structure of this compound relate to its applications?

A3: The structure of this compound features both a hydroxyl group and a triple bond. The hydroxyl group contributes to the compound's polarity, influencing its solubility and interaction with other materials. The triple bond, being a reactive site, enables its participation in polymerization reactions. This unique combination of functional groups contributes to its effectiveness as a component in materials like LED encapsulants, where it can contribute to desirable properties like flexibility, adhesion, and crosslinking capabilities [].

Q4: Are there any environmental concerns related to this compound?

A4: While the provided research focuses on atmospheric degradation and material applications, it lacks information on the ecotoxicological impact of this compound. Further research is needed to understand its effects on various environmental compartments, bioaccumulation potential, and persistence. Investigating potential mitigation strategies, such as biodegradation or alternative synthesis pathways, could be beneficial to minimize any potential negative impact.

Q5: What analytical techniques are used to study this compound?

A5: Studying the atmospheric reaction of DHO with OH radicals utilizes techniques like relative rate methods for kinetic measurements []. Product identification relies on gas chromatography coupled with mass spectrometry, further enhanced by derivatization agents like PFBHA and BSTFA to capture and analyze potentially reactive or volatile products []. For material characterization, techniques like spectroscopy (UV-Vis, FTIR) and thermal analysis (TGA, DSC) could be employed to assess optical properties, thermal stability, and other relevant parameters.

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